1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group, leading to the formation of 1-(aminoacetyl)-4-(4-methoxyphenyl)piperazine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research:
Biology: The compound’s azido group allows for bioorthogonal labeling, enabling the study of biological processes through click chemistry.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine involves its interaction with molecular targets through the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules .
Comparison with Similar Compounds
1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(Benzylacetyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with a benzyl group instead of an azido group.
1-(Azidoacetyl)-4-(4-chlorophenyl)piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications in bioorthogonal chemistry .
Properties
IUPAC Name |
2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYSWRWAJHQPGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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